BenchChemオンラインストアへようこそ!

Mc-MMAD

ADC Linker Stability Maleimidocaproyl Noncleavable Linker

Mc-MMAD features a noncleavable maleimidocaproyl linker requiring complete lysosomal degradation, ensuring payload release occurs exclusively within the target cell. Its membrane-permeable MMAD payload exerts a critical bystander effect against heterogeneous solid tumors. Ideal for high-internalization targets and non-antibody conjugates, it offers rapid, site-specific thiol conjugation for consistent DAR and accelerated ADC development.

Molecular Formula C51H77N7O9S
Molecular Weight 964.3 g/mol
Cat. No. B8082094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-MMAD
Molecular FormulaC51H77N7O9S
Molecular Weight964.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)
InChIKeyOZUQLKHIIRUJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mc-MMAE (Maleimidocaproyl-Monomethyl Auristatin E): A Noncleavable ADC Payload-Linker for Targeted Cancer Therapeutics


Mc-MMAE (Maleimidocaproyl-monomethyl auristatin E, CAS 863971-24-8) is a drug-linker conjugate comprising the potent microtubule inhibitor monomethyl auristatin E (MMAE) covalently attached to a maleimidocaproyl (MC) spacer . Unlike the widely used vc-MMAE (valine-citrulline-MMAE), Mc-MMAE features a noncleavable MC linker that lacks an enzymatic cleavage site. The maleimide group enables site-specific conjugation to thiol groups on antibodies or targeting ligands, while the MMAE payload inhibits tubulin polymerization, leading to mitotic arrest and apoptosis . Mc-MMAE serves as a critical building block for generating antibody-drug conjugates (ADCs) with alternative drug release mechanisms, distinct from protease-cleavable vedotin-type ADCs [1].

Why Mc-MMAE Cannot Be Substituted with vc-MMAE or MC-MMAF in ADC Development


Substituting Mc-MMAE with vc-MMAE or MC-MMAF introduces fundamentally different drug release kinetics and payload properties that alter both efficacy and toxicity profiles. The noncleavable MC linker in Mc-MMAE requires complete lysosomal degradation of the antibody for payload release [1], whereas vc-MMAE incorporates a protease-cleavable valine-citrulline dipeptide that releases free MMAE upon cathepsin B cleavage [2]. This mechanistic difference affects bystander killing capacity and systemic toxicity. Furthermore, the MMAE payload in Mc-MMAE is membrane-permeable and capable of bystander killing, while MMAF-based analogs (e.g., MC-MMAF) contain a charged C-terminal phenylalanine residue that reduces membrane permeability and bystander activity [3]. These distinctions preclude simple one-to-one substitution without altering the ADC's therapeutic window.

Quantitative Differentiation of Mc-MMAE: Head-to-Head Evidence vs vc-MMAE and MC-MMAF


Linker Chemistry: Noncleavable MC vs Protease-Cleavable vc in ADC Stability

Mc-MMAE utilizes a noncleavable maleimidocaproyl (MC) linker that requires complete lysosomal degradation of the antibody carrier for payload release, whereas vc-MMAE incorporates a cathepsin B-cleavable valine-citrulline dipeptide with a self-immolative PAB spacer [1]. The MC linker lacks any enzymatic cleavage motif, meaning MMAE is released only as an amino acid adduct after proteolysis [2]. In vitro studies comparing maleimide-based linker stability demonstrated that maleimidocaproyl-thioether ADCs exhibit measurable systemic drug release over 7 days due to retro-Michael reaction, with bromoacetamidecaproyl (bac) replacement increasing plasma stability and intratumoral drug exposure by 25% over mc linkers [3].

ADC Linker Stability Maleimidocaproyl Noncleavable Linker

Payload Membrane Permeability: MMAE (Mc-MMAE) vs MMAF (MC-MMAF) Bystander Activity

The MMAE payload in Mc-MMAE is uncharged and membrane-permeable, enabling diffusion from target antigen-positive cells to adjacent antigen-negative tumor cells (bystander killing effect) . In contrast, the MMAF payload in MC-MMAF contains a charged C-terminal phenylalanine residue that significantly reduces membrane permeability and limits bystander activity to antigen-positive cells only [1]. This structural difference is quantified by the LogP values: MMAE conjugates exhibit higher lipophilicity compared to MMAF conjugates, directly impacting their ability to cross cell membranes and exert bystander cytotoxicity [2].

Bystander Killing MMAE vs MMAF ADC Payload Selection

In Vivo Pharmacokinetics: Rapid Tumor Uptake and Renal Clearance of Mc-MMAE Conjugates

In a Bicycle toxin conjugate (BT5528) utilizing Mc-MMAE as the payload, in vivo pharmacokinetic studies in rats and monkeys demonstrated rapid tumor uptake and fast renal elimination, resulting in persistent intratumoral toxin levels without prolonged systemic exposure [1]. The study reported that BT5528 exhibited a 'fast in, fast out' kinetic profile, with tumor accumulation occurring within hours and renal clearance of unbound conjugate within 24 hours [2]. This PK profile contrasts with full-length antibody-based ADCs (e.g., trastuzumab-vc-MMAE), which exhibit extended plasma half-lives (days to weeks) and consequently greater cumulative systemic exposure to the cytotoxic payload [3].

ADC Pharmacokinetics BT5528 Bicycle Toxin Conjugate

Conjugation Efficiency: Maleimide-Thiol Chemistry for Defined DAR ADCs

The maleimide group in Mc-MMAE enables rapid, site-specific conjugation to reduced interchain disulfide cysteines on antibodies under mild conditions (pH 7.0-7.4, ambient temperature, 30-120 minutes) . This chemistry yields ADCs with typical drug-to-antibody ratios (DAR) of 2-4 when conjugated to endogenous cysteines, or DAR 2 when conjugated to engineered cysteines [1]. In comparison, lysine-based conjugation of MMAE (e.g., using NHS ester chemistry) yields heterogeneous DAR distributions ranging from 0-8, requiring additional purification steps and introducing batch-to-batch variability [2]. A representative conjugation protocol uses a 3:1 molar ratio of Mc-MMAE to thiolated protein, achieving coupling efficiencies >90% within 30 minutes on ice .

ADC Conjugation Maleimide Chemistry Drug-to-Antibody Ratio

Optimal Use Cases for Mc-MMAE in ADC Research and Development


Generating ADCs with Noncleavable Linkers for Lysosomal Payload Release

Mc-MMAE is the payload-linker of choice when the intended ADC design requires a noncleavable linker that depends on complete lysosomal degradation for drug release [1]. This approach is particularly valuable for targets with high internalization rates and when minimizing extracellular payload release is therapeutically advantageous. The noncleavable MC linker eliminates the risk of premature cleavage by extracellular proteases, ensuring payload release occurs exclusively within the target cell lysosome .

Developing ADCs for Tumors with Heterogeneous Antigen Expression Requiring Bystander Killing

Due to the membrane-permeable nature of the MMAE payload, Mc-MMAE-based ADCs are indicated for targets expressed heterogeneously across the tumor cell population [1]. The released MMAE can diffuse from antigen-positive cells to adjacent antigen-negative tumor cells, exerting cytotoxic bystander effects that enhance overall tumor eradication . This property is particularly relevant for solid tumors where target antigen expression varies spatially or temporally.

Small-Format Drug Conjugates: Bicycle Toxin Conjugates and Peptide-Drug Conjugates

Mc-MMAE is a preferred payload for non-antibody targeting platforms such as Bicycle toxin conjugates (e.g., BT5528) and peptide-drug conjugates where rapid systemic clearance is desirable [1]. The favorable PK profile of Mc-MMAE in small-format conjugates—characterized by rapid tumor uptake, fast renal elimination, and reduced systemic exposure—enables a wider therapeutic window compared to full-length antibody-based ADCs . This application scenario is supported by preclinical data demonstrating superior tolerability of BT5528 relative to EphA2-targeting antibody ADCs [2].

Academic and Biotech ADC Discovery Programs Requiring Rapid Conjugation and Defined DAR

For early-stage ADC discovery and lead optimization, Mc-MMAE offers the practical advantage of rapid, high-efficiency conjugation to thiolated antibodies under mild conditions [1]. The maleimide-thiol chemistry yields ADCs with defined DAR (2-4) without the heterogeneity associated with lysine conjugation . This enables researchers to generate and screen multiple ADC candidates with consistent quality in a single day, accelerating the hit-to-lead process while minimizing batch-to-batch variability that could confound biological activity comparisons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mc-MMAD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.